molecular formula C15H14N4O B3722926 1-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol

1-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol

Cat. No. B3722926
M. Wt: 266.30 g/mol
InChI Key: UWEMYRIHIRTTMO-CXUHLZMHSA-N
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Description

This compound, also known as 1-(((3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-2-NAPHTHOL, has a CAS Number of 304907-80-0 and a linear formula of C15H14N4O . It is a derivative of 3,5-dimethyl-1,2,4-triazole .


Molecular Structure Analysis

The molecular weight of this compound is 266.305 . Its structure includes a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is attached to a naphthol group through an imino linkage .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s structural features make it a promising candidate for drug design and development. Researchers explore its potential as a scaffold for novel pharmaceutical agents. Key areas include:

Coordination Chemistry and Metal Complexes

The compound’s imine functionality allows it to form stable complexes with transition metals. Researchers study its coordination behavior and explore applications such as:

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemical compounds with care. 3,5-dimethyl-1,2,4-triazole, a related compound, may cause irritation to the eyes, skin, respiratory system, and digestive system .

properties

IUPAC Name

1-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-10-17-18-11(2)19(10)16-9-14-13-6-4-3-5-12(13)7-8-15(14)20/h3-9,20H,1-2H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEMYRIHIRTTMO-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N=CC2=C(C=CC3=CC=CC=C32)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=C(C=CC3=CC=CC=C32)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101333392
Record name 1-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649363
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

304907-80-0
Record name 1-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol
Reactant of Route 2
1-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol
Reactant of Route 3
1-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol
Reactant of Route 4
1-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol
Reactant of Route 5
1-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol
Reactant of Route 6
1-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol

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